2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid
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Overview
Description
[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde is a complex organic compound with a unique structure that combines an indole moiety with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Construction of the Imidazole Ring: The imidazole ring can be formed via the Debus-Radziszewski imidazole synthesis, which involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.
Coupling of the Indole and Imidazole Rings: The final step involves coupling the indole and imidazole rings through a condensation reaction, often facilitated by a catalyst such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The indole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(1-Amino-2-Hydroxy-Propyl)-4-(4-Fluoro-1h-Indol-3-Ylmethyl)-5-Hydroxy-Imidazol-1-Yl]-Acetic Acid
- [2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde
Uniqueness
The uniqueness of [2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H18N4O4 |
---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid |
InChI |
InChI=1S/C17H18N4O4/c1-9(22)15(18)16-20-13(17(25)21(16)8-14(23)24)6-10-7-19-12-5-3-2-4-11(10)12/h2-7,9,15,22,25H,8,18H2,1H3,(H,23,24)/b10-6-/t9-,15+/m1/s1 |
InChI Key |
WJVVKAKMNMCFFI-MILAQBSRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC(=C(N1CC(=O)O)O)/C=C\2/C=NC3=CC=CC=C32)N)O |
Canonical SMILES |
CC(C(C1=NC(=C(N1CC(=O)O)O)C=C2C=NC3=CC=CC=C32)N)O |
Origin of Product |
United States |
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